REACTION_CXSMILES
|
[CH2:1]1[CH2:5][NH+:4]([CH2:6][CH2:7]O)[CH2:3][CH2:2]1.C1C=C(C[C:16]([O-])=[O:17])C(NC2C(Cl)=CC=CC=2Cl)=CC=1.[CH3:28][O:29][C:30]1[N:35]=C(O)C=C(O)[N:31]=1.COC(=N)[NH2:41].C(OC)(=O)CC(OC)=O>>[CH3:28][O:29][C:30](=[NH:31])[NH2:35].[CH3:5][C:1]1[C:2]([CH2:16][OH:17])=[CH:3][N:4]=[C:6]([CH3:7])[N:41]=1 |f:0.1|
|
Name
|
2-methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DHEP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC[NH+](C1)CCO.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl
|
Name
|
2-alkoxypyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CC(=N1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Although a 75% of theoretical yield
|
Type
|
CUSTOM
|
Details
|
the theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
COC(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:5][NH+:4]([CH2:6][CH2:7]O)[CH2:3][CH2:2]1.C1C=C(C[C:16]([O-])=[O:17])C(NC2C(Cl)=CC=CC=2Cl)=CC=1.[CH3:28][O:29][C:30]1[N:35]=C(O)C=C(O)[N:31]=1.COC(=N)[NH2:41].C(OC)(=O)CC(OC)=O>>[CH3:28][O:29][C:30](=[NH:31])[NH2:35].[CH3:5][C:1]1[C:2]([CH2:16][OH:17])=[CH:3][N:4]=[C:6]([CH3:7])[N:41]=1 |f:0.1|
|
Name
|
2-methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DHEP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC[NH+](C1)CCO.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl
|
Name
|
2-alkoxypyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CC(=N1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Although a 75% of theoretical yield
|
Type
|
CUSTOM
|
Details
|
the theoretical yield
|
Name
|
|
Type
|
product
|
Smiles
|
COC(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |